2-Iodo-5-methylbenzenesulfonic acid
Overview
Description
2-Iodo-5-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7IO3S. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but relatively insoluble in water . This compound is used as an important reagent in organic synthesis due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be various organic molecules depending on the specific reaction.
Mode of Action
2-Iodo-5-methylbenzenesulfonic acid is a sulfuric acid ester used to synthesize thiazoles . It catalyzes the reaction between potassium and iodonium, yielding a benzenesulfonic acid . The exact mode of interaction with its targets can vary depending on the specific synthesis process.
Biochemical Pathways
Given its role in the synthesis of thiazoles , it may indirectly influence biochemical pathways involving these compounds.
Pharmacokinetics
It’s known that the compound is a solid that can dissolve in organic solvents such as alcohol and ether, but is relatively insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
Given its role in the synthesis of thiazoles , it may contribute to the biological activities of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its reactivity may also be influenced by the presence of other substances in the reaction environment.
Preparation Methods
The preparation of 2-Iodo-5-methylbenzenesulfonic acid typically involves the iodination of 2-methylbenzenesulfonyl chloride. The process begins with an oxygen-iodine exchange reaction in the presence of 1,2-dinitrobenzenesulfonyl chloride to obtain 2-iodobenzenesulfonyl chloride. This intermediate is then reacted with methylbenzenamine to produce 2-iodo-5-methylbenzenesulfonyl chloride, which is subsequently treated with ammonia to yield the final product .
Chemical Reactions Analysis
2-Iodo-5-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Iodo-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Iodo-5-methylbenzenesulfonic acid can be compared with other similar compounds such as:
- 2-Iodo-4-methylbenzenesulfonic acid
- 2-Iodo-3-methylbenzenesulfonic acid
- 2-Iodo-6-methylbenzenesulfonic acid
These compounds share similar chemical structures but differ in the position of the methyl group on the benzene ring. This difference in structure can lead to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
2-iodo-5-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSTIHHKTXBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541045 | |
Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139778-27-1 | |
Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.